Methyl 5-cyano-3-fluoropicolinate

概要

説明

Methyl 5-cyano-3-fluoropicolinate is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is a derivative of picolinic acid, characterized by the presence of a cyano group at the 5-position and a fluorine atom at the 3-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-3-fluoropicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoropicolinic acid with cyanogen bromide in the presence of a base, followed by esterification with methanol . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

化学反応の分析

Types of Reactions

Methyl 5-cyano-3-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include substituted picolinates, amines, and various oxidized derivatives, which can be further utilized in different chemical syntheses .

科学的研究の応用

Chemistry

MCFP serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The fluorine atom can be replaced by nucleophiles.

- Reduction Reactions : The cyano group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : MCFP can undergo oxidation to yield different derivatives.

Biology

In biological research, MCFP is investigated for its potential as:

- Enzyme Inhibitor : Studies indicate that MCFP can inhibit specific biological pathways, making it useful in enzyme interaction studies.

- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities, suggesting potential applications in drug development .

Medicine

MCFP is being evaluated for its role in:

- Radioligand Development : Fluoro analogs of MCFP are being studied for imaging neuroinflammation via positron emission tomography (PET). These analogs show high affinity for colony-stimulating factor 1 receptor (CSF1R), which is crucial for neuroinflammation imaging .

- Potential Drug Development : Its unique chemical properties make it a candidate for developing new pharmaceuticals targeting specific diseases.

Case Study 1: Neuroinflammation Imaging

A study focused on developing fluoromethyl analogs of MCFP for PET imaging demonstrated that one such analog (Psa374) exhibited high affinity and selectivity at CSF1R. This compound was labeled with carbon-11 and showed significant uptake in primate brains, indicating its potential for studying neuroinflammation in humans .

Case Study 2: Anticancer Activity

Research into the anticancer properties of MCFP revealed that it could inhibit certain cancer cell lines effectively. The mechanism involves interaction with specific cellular pathways, leading to apoptosis in targeted cells. This finding supports further exploration of MCFP as a therapeutic agent in oncology .

作用機序

The mechanism of action of methyl 5-cyano-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

- Methyl 5-cyano-2-fluoropicolinate

- Methyl 5-cyano-4-fluoropicolinate

- Methyl 5-cyano-3-chloropicolinate

Uniqueness

Methyl 5-cyano-3-fluoropicolinate is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

生物活性

Methyl 5-cyano-3-fluoropicolinate (MCFP) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of MCFP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

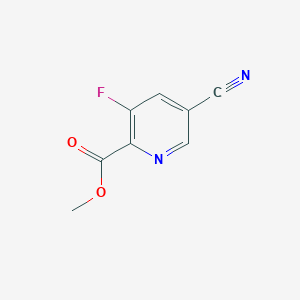

This compound has the following chemical structure:

- IUPAC Name : Methyl 5-cyano-3-fluoro-2-pyridinecarboxylate

- Molecular Formula : CHFNO

- CAS Number : 1200498-42-5

- Molecular Weight : 180.14 g/mol

MCFP exhibits various biological activities, primarily through its interaction with enzyme systems and cellular pathways:

- Inhibition of Kinases : MCFP has been identified as a potential inhibitor of serine/threonine kinases, which are crucial in regulating cell growth and proliferation. This inhibition can disrupt pathways associated with tumorigenesis and may provide therapeutic benefits in cancer treatment .

- Antimicrobial Activity : Preliminary studies suggest that MCFP possesses antimicrobial properties, particularly against certain bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : Research indicates that MCFP may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that MCFP exhibits significant cytotoxicity against various cancer cell lines. For example, a study showed that at concentrations ranging from 1 to 10 µM, MCFP reduced cell viability by over 50% in specific cancer types, indicating its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of MCFP. One notable study involved administering MCFP to murine models of visceral leishmaniasis (VL). The compound demonstrated a reduction in parasite burden by approximately 70% when dosed intraperitoneally at 50 mg/kg for five days, showcasing its potential as an antileishmanial agent .

Case Studies

-

Case Study on Antileishmanial Activity :

- Objective : To assess the efficacy of MCFP against Leishmania parasites.

- Methodology : Mice were infected with Leishmania and treated with MCFP.

- Results : Significant reduction in parasite load was observed, supporting further exploration of MCFP as a treatment for VL.

- Case Study on Cancer Cell Lines :

Data Table

| Biological Activity | Assay Type | Concentration | Effect |

|---|---|---|---|

| Antileishmanial | In Vivo | 50 mg/kg | 70% reduction in parasite load |

| Cytotoxicity | In Vitro | 1-10 µM | >50% reduction in cell viability |

| Anti-inflammatory | In Vitro | Varies | Modulation of cytokine levels |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 5-cyano-3-fluoropicolinate while minimizing side-product formation?

- Methodological Answer : Utilize a factorial experimental design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts. Compare outcomes against control conditions (e.g., room temperature vs. reflux) to identify optimal conditions. Frameworks like PICO can structure this inquiry: Population (the compound), Intervention (specific reaction conditions), Comparison (alternative conditions), Outcome (yield and purity) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR to confirm fluorine substitution patterns, IR spectroscopy to validate nitrile (C≡N) and ester (C=O) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How should researchers design stability studies to assess the compound’s degradation under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing protocols (ICH Guidelines) by exposing the compound to elevated temperatures, humidity, and light. Use HPLC to monitor degradation products over time. Statistical tools like Arrhenius modeling can predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective fluorination in this compound, and how can this inform derivative synthesis?

- Methodological Answer : Employ computational chemistry (e.g., DFT calculations) to map reaction pathways and transition states. Validate predictions experimentally via kinetic isotope effect (KIE) studies or substituent variation. Compare results with analogous picolinate derivatives to identify electronic/steric drivers of selectivity .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Conduct a systematic meta-analysis of existing literature, categorizing solvents by polarity, hydrogen-bonding capacity, and dielectric constant. Replicate key studies under controlled conditions (e.g., standardized temperature/purity) and use statistical tests (e.g., ANOVA) to identify confounding variables. Address gaps via new experiments framed by PEO (Population: compound; Exposure: solvent properties; Outcome: solubility) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological assays?

- Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment tools like Ishikawa diagrams. Use design-of-experiments (DoE) to optimize CPPs and establish a design space. Validate reproducibility across ≥3 independent batches using multivariate analysis (e.g., PCA) .

Mixed-Methodology Research Questions

Q. How can computational modeling and experimental data be integrated to predict the biological activity of this compound derivatives?

- Methodological Answer : Develop a QSAR model using existing bioactivity data, incorporating descriptors like logP, topological polar surface area (TPSA), and electronic parameters. Synthesize prioritized derivatives and test in vitro (e.g., enzyme inhibition assays). Refine the model iteratively using Bayesian inference or machine learning .

Q. What ethical and practical considerations arise when scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Conduct a lifecycle assessment (LCA) to evaluate environmental impacts of scaled processes. Partner with institutional review boards (IRBs) to address waste disposal and occupational safety, referencing guidelines like ACS Green Chemistry Principles .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting cytotoxicity data for this compound across cell lines?

- Methodological Answer : Perform a meta-regression to assess heterogeneity sources (e.g., cell line origin, assay protocols). Use hierarchical clustering to group cell lines by response profiles. Validate findings via orthogonal assays (e.g., apoptosis markers, mitochondrial stress tests) .

Q. What computational tools are optimal for modeling the interaction of this compound with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational stability. Cross-validate with experimental techniques like SPR or ITC to refine force field parameters .

Tables for Key Methodological Comparisons

特性

IUPAC Name |

methyl 5-cyano-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)7-6(9)2-5(3-10)4-11-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNPOGKCZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。